molecular formula C16H16Cl2N2O2 B027622 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite) CAS No. 13473-53-5

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

Cat. No. B027622
CAS RN: 13473-53-5
M. Wt: 339.2 g/mol
InChI Key: DJJFCISYZNGZCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride involves multiple stages, including the hydrolysis of Mazindol to form the metabolite under specific conditions. A notable study by Maulding, Túri, Grossman, and Nazareno (1975) explored the solvolysis of Mazindol, revealing the conditions under which the metabolite forms, including temperature ranges and pH values, showcasing the complex chemistry involved in its production (Maulding et al., 1975).

Molecular Structure Analysis

The structural analysis of this Mazindol metabolite is critical for understanding its interactions and functions. While specific studies on the molecular structure analysis of this compound are limited, research methodologies such as high-performance liquid chromatography and spectro-photometric analysis provide a basis for understanding its molecular composition and structure through indirect means.

Chemical Reactions and Properties

The chemical behavior and properties of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride can be inferred from studies on Mazindol and its interactions. For instance, its formation through the solvolysis of Mazindol underlines its stability and reactivity under varying pH levels and temperatures. The study by Maulding et al. (1975) gives insight into the kinetic properties and reaction mechanisms associated with its formation (Maulding et al., 1975).

Physical Properties Analysis

The physical properties of this metabolite, such as solubility, melting point, and others, are crucial for its application in various fields. The high-performance liquid chromatographic method developed by Nakashima et al. (2004) for analyzing Mazindol and its metabolite in biological samples highlights aspects of its physical properties, including its behavior in biological systems and detection thresholds (Nakashima et al., 2004).

Scientific Research Applications

Chemical Synthesis and Properties

  • Solvolysis Study : Maulding et al. (1975) investigated the hydrolysis of mazindol to form 2-(2-aminoethyl)-3-(p-chlorophenyl)-3-hydroxyphthalimidine, exploring the effects of various buffers and ionic strengths on the observed rate constants. This study aids in understanding the chemical behavior of the compound in different conditions (H. V. Maulding, P. Túri, D. Grossman, & J. Nazareno, 1975).

  • Polymer Synthesis : Yang and Lin (1995) utilized a derivative, 3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine, in the synthesis of polyamides and polyimides, highlighting its utility in creating high-performance materials with specific properties like solubility and thermal stability (Chin-Ping Yang & Jiun-Hung Lin, 1995).

Analytical Method Development

  • Chromatographic Analysis : Nakashima et al. (2004) developed a high-performance liquid chromatographic method for analyzing mazindol and its metabolite, including 2-(2-aminoethyl)-3-(p-chlorophenyl)-3-hydroxyphthalimidine, in mouse brain and plasma. This method is significant for studying the disposition of the compound in biological systems (K. Nakashima, A. Kaddoumi, M. Mori, M. Nakashima, M. Wada, & H. Aboul‐Enein, 2004).

Applications in Medicinal Chemistry

  • Anticancer Compound Synthesis : Tiwari et al. (2016) reported the synthesis of novel compounds containing the 2-(4-chlorophenyl) moiety, evaluating their in-vitro anticancer activities. This demonstrates the potential of derivatives of this compound in cancer treatment (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, & A. P. Nikalje, 2016).

  • Synthesis of Antiviral Agents : Vince and Hua (1990) utilized a related compound in the synthesis of carbocyclic nucleosides, demonstrating significant anti-HIV activity. This research highlights the role of such compounds in developing antiretroviral agents (R. Vince & M. Hua, 1990).

Safety And Hazards

This compound may be toxic by ingestion . It is highly recommended to avoid any skin contact and inhalation, as effects may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFCISYZNGZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547860
Record name 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

CAS RN

13473-53-5
Record name 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
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2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
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2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
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2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
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2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
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2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

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